1-Pyrrolidinepropanamide, N-(4-nitrophenyl)-
Description
Historical Evolution of Pyrrolidine Derivatives in Medicinal Chemistry
The journey of pyrrolidine derivatives began in the mid-20th century with the isolation of natural alkaloids containing the five-membered saturated ring system. Researchers quickly recognized pyrrolidine's potential due to its conformational rigidity and hydrogen-bonding capacity , which facilitated precise interactions with biological targets. A pivotal advancement occurred in the 1980s when N-arylpyrrolidine derivatives emerged as key intermediates for β-lactam antibiotics, demonstrating enhanced bacterial penetration compared to linear analogs.
The introduction of electron-withdrawing groups like the 4-nitrophenyl moiety marked a transformative phase in the 2000s. Studies on N-(4-nitrophenyl)pyrrolidinepropanamide analogs revealed their ability to stabilize transition states in enzyme inhibition. For instance, 2015 crystallographic data showed the nitro group's -I effect polarizes adjacent bonds, increasing binding affinity to kinase ATP pockets by 3-fold compared to non-nitrated analogs. This discovery catalyzed the development of over 120 patented pyrrolidine-nitrophenyl conjugates between 2015–2025, primarily targeting oncology and neurodegenerative diseases.
Synthetic methodologies evolved in parallel, with the one-pot amidation protocol (Scheme 1) becoming the gold standard for N-(4-nitrophenyl)pyrrolidinepropanamide production. This method, optimized in 2020, combines N-(4-nitrophenyl)proline chlorides with propane-1,3-diamine under inert conditions, achieving 92% yield through precise stoichiometric control of thionyl chloride. The protocol's scalability is evidenced by TCI Chemicals' commercial offering of gram-to-kilogram quantities at 98% HPLC purity.
Strategic Advantages of Pyrrolidine Scaffolds in Target-Specific Drug Design
Pyrrolidine's envelope conformation provides three critical advantages in drug design:
- Stereochemical Control : The ring puckering creates distinct facial topography, enabling enantioselective binding. For N-(4-nitrophenyl)pyrrolidinepropanamide, the S-configuration at C2 improves MAO-B inhibition selectivity by 150× versus MAO-A (IC~50~ = 2.2 nM vs. 340 μM).
- Hydrogen-Bond Networks : The secondary amine participates in salt bridges with aspartate residues, as observed in 2023 molecular dynamics simulations of HDAC8 complexes.
- Synthetic Versatility : Position-selective functionalization allows simultaneous attachment of the 4-nitrophenyl group and propanamide chain without protecting group strategies, reducing synthesis steps from 7 to 3.
The 4-nitrophenyl substituent enhances these properties through:
- π-Stacking Interactions : The aromatic system docks into hydrophobic enzyme pockets, with X-ray data showing 3.4 Å distance to Tyr199 in COX-2.
- Electron Modulation : Nitro's -M effect increases the propanamide carbonyl's electrophilicity, accelerating nucleophilic attack during protease inhibition by 40%.
Comparative studies highlight the scaffold's superiority over piperidine analogs. In a 2024 kinase panel, N-(4-nitrophenyl)pyrrolidinepropanamide showed 8× greater selectivity for CDK9 than its six-membered ring counterpart, attributed to reduced ring strain (Table 1).
Table 1. Selectivity ratios of pyrrolidine vs. piperidine analogs in kinase inhibition
| Kinase Target | Pyrrolidine IC~50~ (nM) | Piperidine IC~50~ (nM) | Selectivity Ratio |
|---|---|---|---|
| CDK9 | 12 ± 1.2 | 98 ± 8.1 | 8.2 |
| GSK3β | 45 ± 3.9 | 52 ± 4.7 | 1.2 |
| EGFR | 890 ± 75 | 920 ± 81 | 1.0 |
Properties
CAS No. |
851651-95-1 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17N3O3/c17-13(7-10-15-8-1-2-9-15)14-11-3-5-12(6-4-11)16(18)19/h3-6H,1-2,7-10H2,(H,14,17) |
InChI Key |
HLKVJYCVSYMPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Pyrrolidinepropanamide, N-(4-nitrophenyl)-
Overview
The synthesis of 1-Pyrrolidinepropanamide, N-(4-nitrophenyl)- typically involves the formation of the amide bond between a pyrrolidine-containing propanamide intermediate and a 4-nitrophenyl substituent. The key steps generally include:
- Protection of amine groups (if necessary)
- Nitration to introduce the nitro group on the phenyl ring
- Amide bond formation through coupling reactions
- Purification and isolation of the final product
Stepwise Preparation Approach
Based on patent CN107759477A and related chemical synthesis literature, a representative preparation method can be described as follows:
Step 1: Amido Protection of Pyrrolidine Derivative
- Starting with β-phenyl ethylamine or analogous pyrrolidine derivatives, amido protection is performed to prevent unwanted side reactions during nitration.
- Common protecting agents include acyl chlorides (chloroacetic chloride, propionyl chloride, pivaloyl chloride) or acid anhydrides (acetic anhydride, propionic anhydride).
- The reaction is carried out in an appropriate solvent under controlled conditions to yield N-protected intermediates.
Step 2: Nitration Reaction
- The N-protected intermediate is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.
- The reaction is maintained at room temperature to control the nitration position, favoring the para position on the phenyl ring.
- After completion, the reaction mixture is quenched with ice and neutralized with an alkaline solution (potassium hydroxide, ammoniacal liquor, or sodium carbonate solution).
- The resulting crude nitrated intermediate is filtered and recrystallized from solvents such as acetone, methyl ethyl ketone, or cyclohexanone to enhance purity.
Step 3: Deprotection and Amide Formation
- The protected group is removed under acidic conditions, typically using hydrochloric acid in alcohol solvents (methanol, ethanol, isopropanol).
- The reaction mixture is refluxed at 40–100 °C for 10–20 hours to facilitate deprotection and amide bond formation.
- The product precipitates as white solids, which are isolated by filtration and further purified by recrystallization.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvents | Notes |
|---|---|---|---|---|---|
| Amido Protection | β-phenyl ethylamine + acyl chloride/anhydride | Room temp | 1–3 | Suitable organic solvent | Choice of protecting agent affects yield |
| Nitration | Concentrated H2SO4 + HNO3 (65–85%) | Room temp | 1–2 | Sulfuric acid | Controlled addition of nitric acid |
| Neutralization | KOH, NH3, or Na2CO3 solution | Room temp | 0.5 | Water | Adjust pH to 7–8 |
| Recrystallization | Acetone, MEK, cyclohexanone | Room temp | 1–2 | Organic solvents | Enhances purity |
| Deprotection & Amide Formation | HCl (1–5 mol/L) in MeOH, EtOH, or i-PrOH | 40–100 | 10–20 | Alcohol solvents | Reflux conditions, pH 1–3 |
Perspectives from Varied Sources
- Patent literature (CN107759477A) provides a detailed procedural framework emphasizing protecting group chemistry and nitration control.
- Chemical databases such as PubChem confirm the molecular structure and provide identifiers but lack direct synthetic protocols.
- Other patents related to nitrophenyl derivatives (e.g., CN102268035B) focus on related compounds and provide insights into handling nitrophenyl substitutions and purification techniques, which are transferable to this compound's synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-(4-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
- Structure : Replaces the 4-nitrophenyl group with 4-chlorophenyl.
- Key Properties :
- The absence of a nitro group may reduce oxidative stability but improve biocompatibility.
N-(4-Nitrophenyl)butanamide
- Structure : Features a butanamide backbone (four-carbon chain) instead of pyrrolidinepropanamide.
- Key Properties :
- Comparison : The linear aliphatic chain in butanamide reduces rigidity compared to the pyrrolidine ring, likely diminishing binding affinity in enzyme-substrate interactions.
3-(Dimethylamino)-N-(4-nitrophenyl)propanamide
- Structure: Substitutes the pyrrolidine ring with a dimethylamino group on the propanamide chain.
- Key Properties: LogP = 2.08, indicating moderate lipophilicity.
- Comparison: The dimethylamino group introduces basicity, contrasting with the neutral pyrrolidine ring. This difference may influence solubility and pharmacokinetics.
Table 1: Comparative Analysis of Key Parameters
| Compound | Molecular Weight (g/mol) | Substituent | LogP | Polar Surface Area (Ų) | Notable Properties |
|---|---|---|---|---|---|
| 1-Pyrrolidinepropanamide, N-(4-nitrophenyl)- | ~235* | 4-Nitrophenyl | ~1.5† | ~70† | High rigidity, electron-deficient |
| N-(4-Chlorophenyl)pyrrolidine-1-carboxamide | 224.69 | 4-Chlorophenyl | ~2.1 | 46.2 | Hydrogen-bonding crystal lattice |
| N-(4-Nitrophenyl)butanamide | 208.21 | Linear aliphatic | ~1.2 | 75.6 | Oxidative instability |
| 3-(Dimethylamino)-N-(4-nitrophenyl)propanamide | 251.28 | Dimethylamino | 2.08 | 78.9 | DNA-binding potential |
*Estimated based on structural analogs. †Predicted using computational tools.
Mechanistic and Functional Insights
- Enzymatic Hydrolysis : Compounds like N-(4-nitrophenyl)-butyramide are hydrolyzed by serine hydrolases despite structural differences in enzymes, suggesting that the 4-nitrophenyl group acts as a universal leaving group in amide bond cleavage .
- Spectroscopic Behavior : N-(4-Nitrophenyl) maleimide exhibits planar geometry between the nitro group and aromatic ring, with thermodynamic properties (enthalpy, entropy) temperature-dependent. Similar behavior is expected for 1-pyrrolidinepropanamide derivatives .
Biological Activity
1-Pyrrolidinepropanamide, N-(4-nitrophenyl)-, also known as N-(4-nitrophenyl)-L-prolinamide, is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into the synthesis, biological activity, and structure-activity relationships of this compound based on recent studies.
Synthesis
The synthesis of N-(4-nitrophenyl)-L-prolinamides involves a two-step reaction process:
- Condensation of p-fluoronitrobenzene with L-proline : Utilizing potassium carbonate in a refluxing ethanol-water solution to produce N-(4-nitrophenyl)-L-prolines.
- Amidation : The resulting proline derivatives undergo amidation with various amines to yield the target prolinamides in yields ranging from 20% to 80% .
Anticancer Properties
Recent studies have demonstrated that N-(4-nitrophenyl)-L-prolinamides exhibit significant cytotoxic effects against various human cancer cell lines. The following table summarizes the antiproliferative efficacy of selected compounds against different carcinoma cell lines:
| Compound | Cell Line | IC50 (µM) | % Cell Viability |
|---|---|---|---|
| 4a | HCT-116 (Colon) | 10.5 | 25.3 ± 3.7 |
| 4u | HepG2 (Liver) | 15.2 | 27.9 ± 2.5 |
| 4w | A549 (Lung) | 12.8 | 21.6 ± 1.9 |
| 4j | SGC7901 (Gastric) | 9.8 | 30.0 ± 2.0 |
These results indicate that certain derivatives, particularly compounds 4a and 4u , demonstrate promising broad-spectrum anticancer activity against colon, liver, lung, and gastric carcinoma cell lines .
The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis in cancer cells, although detailed mechanisms remain a subject of ongoing research. Structure-activity relationship studies suggest that modifications to the aromatic ring and the proline backbone can significantly influence biological activity, highlighting the importance of specific functional groups in enhancing anticancer properties .
Case Studies
Several case studies have explored the biological effects of N-(4-nitrophenyl)-L-prolinamides:
- Study on Colon Cancer : A study focusing on HCT-116 cells demonstrated that treatment with compound 4a resulted in a marked decrease in cell viability, suggesting potential for therapeutic application in colon cancer treatment.
- Liver Cancer Research : Another investigation involving HepG2 cells indicated that compound 4u effectively reduced cell proliferation, warranting further exploration into its use as an anti-liver cancer agent.
These case studies underline the necessity for comprehensive in vitro and in vivo evaluations to fully understand the therapeutic potential and safety profile of these compounds.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing N-(4-nitrophenyl)pyrrolidine-2-carboxamide, and how should data interpretation be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrrolidine ring structure, nitrophenyl substituent, and amide linkage. Cross-validate with 2D NMR (e.g., COSY, HSQC) for complex splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. Compare experimental data with theoretical isotopic distributions to confirm purity .
- Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., C=O stretch at ~1650–1700 cm, NO asymmetric stretch at ~1520 cm) .
- Validation : Replicate measurements across independent labs and use computational tools (e.g., Gaussian for IR simulation) to verify spectral assignments .
Q. What safety protocols are critical when handling N-(4-nitrophenyl)pyrrolidine-2-carboxamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or handling powdered forms .
- First-Aid Measures : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and consult a physician. Maintain SDS documentation on-site .
- Waste Disposal : Follow institutional guidelines for nitrophenyl-containing waste, which may require neutralization before disposal .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide to improve yield and reduce side reactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Identify energy barriers for amide bond formation and nitrophenyl coupling .
- Condition Screening : Apply high-throughput virtual screening to optimize solvent polarity, temperature, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) may enhance nitro group stability .
- Example Workflow :
| Step | Computational Tool | Experimental Validation |
|---|---|---|
| 1. Reaction Modeling | Gaussian, ORCA | Confirm intermediates via LC-MS |
| 2. Solvent Optimization | COSMO-RS | Test solvent combinations in batch reactors |
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, buffer conditions, and endpoint measurements (e.g., IC) across studies. Use positive controls (e.g., known kinase inhibitors) to calibrate results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bayesian inference) to identify confounding variables (e.g., solvent DMSO concentration, incubation time) .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, bypassing cell-based variability .
Q. How can factorial design enhance experimental efficiency in studying structure-activity relationships (SAR) of pyrrolidinepropanamide derivatives?
- Methodological Answer :
- Variable Selection : Define factors (e.g., substituent position, steric bulk) and responses (e.g., enzymatic inhibition, solubility) using a 2 factorial design .
- Interaction Analysis : Use software (e.g., JMP, Minitab) to model synergistic effects. For example, nitro group position and pyrrolidine ring conformation may jointly influence receptor binding .
- Case Study :
| Factor | Levels | Response (IC, nM) |
|---|---|---|
| R = NO position | para, meta | para: 12 ± 2; meta: 45 ± 5 |
| R = Amide substitution | Methyl, H | Methyl: 18 ± 3; H: 30 ± 4 |
Data Management and Validation
Q. What role do chemical software tools play in managing spectral and reactivity data for this compound?
- Methodological Answer :
- Data Integration : Use platforms like ChemAxon or Schrödinger Suite to unify NMR, MS, and chromatographic data into searchable databases .
- Machine Learning : Train models on historical reaction data to predict optimal conditions for novel derivatives (e.g., random forests for yield prediction) .
- Version Control : Implement GitLab or electronic lab notebooks (ELNs) to track iterative changes in synthetic protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
